alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride
Overview
Description
3-trifluoromethyl-N-Methylamphetamine (hydrochloride) is a synthetic compound categorized as an amphetamine. It is primarily used as an analytical reference standard in research and forensic applications.
Preparation Methods
The synthesis of 3-trifluoromethyl-N-Methylamphetamine (hydrochloride) typically involves the reaction of alkyl bromides with N-hydroxyphthalimide or N-hydroxysuccinimide, followed by the addition of hydrazine and hydrochloric acid . Industrial production methods may vary, but the general approach involves similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-trifluoromethyl-N-Methylamphetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-trifluoromethyl-N-Methylamphetamine (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: In studies related to the physiological and toxicological properties of amphetamines.
Medicine: In research on the effects of amphetamines on the human body.
Industry: In the development of new analytical methods and standards
Mechanism of Action
The mechanism of action of 3-trifluoromethyl-N-Methylamphetamine (hydrochloride) is not well understood. as an amphetamine, it is likely to interact with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine. These interactions can lead to increased levels of these neurotransmitters, resulting in stimulant effects .
Comparison with Similar Compounds
3-trifluoromethyl-N-Methylamphetamine (hydrochloride) is similar to other amphetamines, such as methamphetamine and 3,4-methylenedioxy-N-methylamphetamine. the presence of the trifluoromethyl group makes it unique, potentially altering its pharmacological properties and interactions with biological systems .
Similar compounds include:
- Methamphetamine
- 3,4-methylenedioxy-N-methylamphetamine
- N-methylamphetamine
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-8(15-2)6-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7-8,15H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLIHWJPFQIZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972097 | |
Record name | N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56651-43-5 | |
Record name | Phenethylamine, alpha,N-dimethyl-m-trifluoromethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056651435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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